(4-苯并咪唑-2-基苯基)(甲磺酰)胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The compound was synthesized through two-step reactions . In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives were obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone . Then, condensation of intermediates with different 2-aminopyridines gave final compounds .

Molecular Structure Analysis

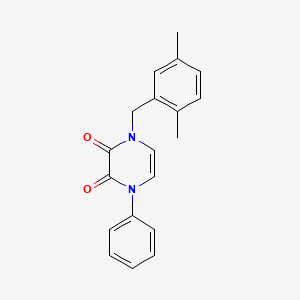

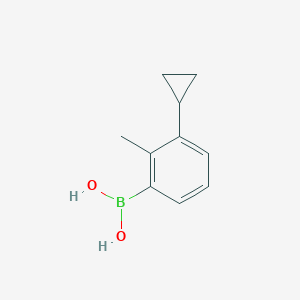

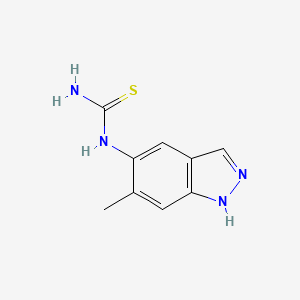

The molecular structure of this compound is C14H13N3O2S . The structure–activity relationship (SAR) analysis indicates that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole nucleus greatly influence the anti-inflammatory activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone, followed by condensation with different 2-aminopyridines .

科学研究应用

Cyclooxygenase-2 Inhibitors

A series of benzimidazole derivatives, where the 4-(methylsulfonyl) phenyl pharmacophore is attached via its C-2 position, were designed and synthesized . These compounds were evaluated in vitro as cyclooxygenase-1 (COX-1)/cyclooxygenase-2 (COX-2) inhibitors . Several compounds showed selective inhibition to the COX-2 isozyme .

Anti-inflammatory Activity

The synthesized compounds were also evaluated in vivo for their anti-inflammatory activity . The tested compounds have shown good anti-inflammatory activity .

Ulcerogenic Liability

Regarding the ulcerogenic liability, one of the compounds was found to be the safest . The ulcer index (UI) of this compound was 0.83 .

Anticancer Agents

Benzimidazole derivatives have been intensively studied to use as a new generation of anticancer agents . The bioactivities of benzimidazole compounds can be further improved by changing its functional groups on the core structure .

Effect of Substituent Groups on Bioactivity

The effect of substituent groups in the structures of 2-phenylbenzimidazoles on the bioactivity against three cancer cell lines (A549, MDA-MB-231, and PC3) was studied . The presence of electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) caused a significant increase of anticancer activity .

Synthesis Process

A simple process to synthesize and separate 2-(substituted-phenyl) benzimidazole derivatives with high yield and efficiency was reported . This process involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition .

作用机制

Target of Action

The primary target of (4-Benzimidazol-2-ylphenyl)(methylsulfonyl)amine is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme that plays a crucial role in the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins .

Mode of Action

(4-Benzimidazol-2-ylphenyl)(methylsulfonyl)amine interacts with its target, the COX-2 enzyme, by inhibiting its activity . This inhibition reduces the production of prostaglandins, key pro-inflammatory mediators . The compound’s mode of action is similar to that of non-steroidal anti-inflammatory drugs (NSAIDs), which also inhibit COX enzymes .

Biochemical Pathways

The compound affects the arachidonic acid cascade , a biochemical pathway that leads to the production of prostaglandins and leukotrienes . By inhibiting the COX-2 enzyme, (4-Benzimidazol-2-ylphenyl)(methylsulfonyl)amine reduces the production of these pro-inflammatory mediators, thereby alleviating inflammation .

Result of Action

The inhibition of COX-2 by (4-Benzimidazol-2-ylphenyl)(methylsulfonyl)amine results in a decrease in the production of prostaglandins . This leads to a reduction in inflammation, making the compound potentially useful in the treatment of inflammatory diseases .

安全和危害

Aromatic amines, including this compound, can significantly harm human health and the environment . They are exceptionally hazardous for long-term use because of their possible unfavorable impacts . Proper handling and disposal protocols must be followed to minimize their impact on human health and the environment .

属性

IUPAC Name |

N-[4-(1H-benzimidazol-2-yl)phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S/c1-20(18,19)17-11-8-6-10(7-9-11)14-15-12-4-2-3-5-13(12)16-14/h2-9,17H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZCRCHFKVCIDNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-([2,4'-bipyridin]-4-ylmethyl)-2-bromobenzamide](/img/structure/B2375796.png)

![10,13-Diazatricyclo[7.4.1.0,5,14]tetradeca-1(14),2,4,6,8-pentaen-11-one](/img/structure/B2375799.png)

![7-Azaspiro[3.5]nonane-9-carboxylic acid;hydrochloride](/img/structure/B2375800.png)